

physical properties of 3,6-Dibromopyrazine-2-carboxylic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dibromopyrazine-2-carboxylic acid

Cat. No.: B1456119

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3,6-Dibromopyrazine-2-carboxylic acid**

Abstract

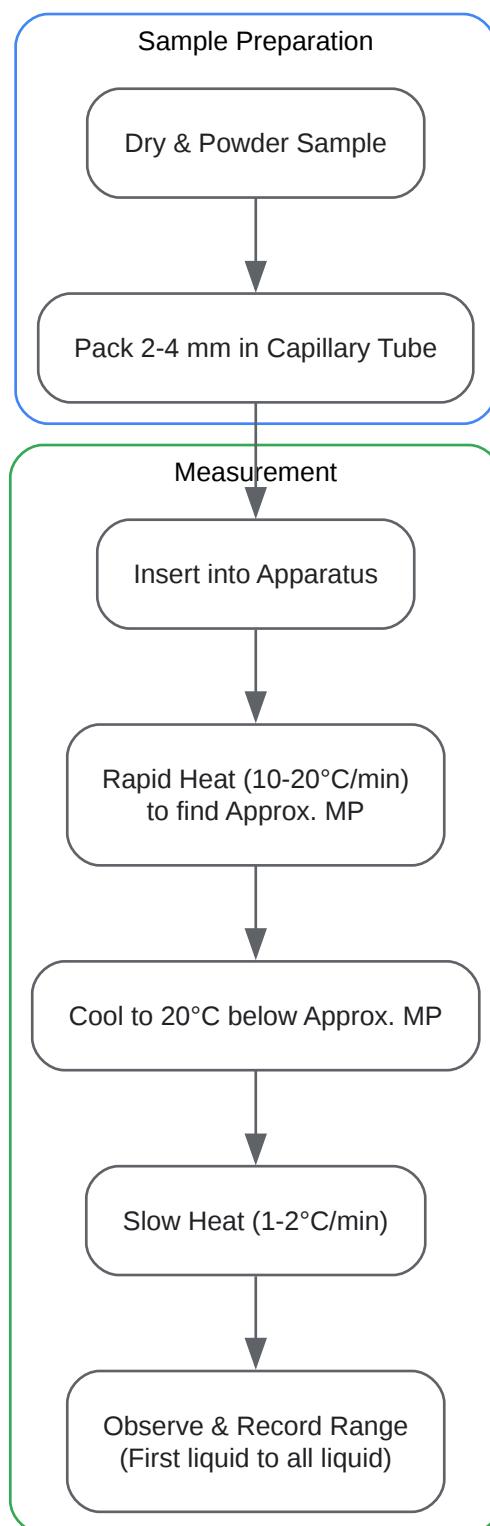
3,6-Dibromopyrazine-2-carboxylic acid (CAS No: 957230-68-1) is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.^{[1][2]} Its utility in the synthesis of novel chemical entities, particularly as a component in protein degrader building blocks, necessitates a thorough understanding of its fundamental physical properties.^[1] This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound. We delve into thermophysical properties, solubility, acidity, and spectroscopic signatures. Where experimental data is not publicly available, we present robust, field-proven protocols for their determination, explaining the scientific rationale behind each methodological step. This document is intended for researchers, synthetic chemists, and drug development professionals who require a detailed and practical understanding of this versatile chemical intermediate.

Compound Identification and General Properties

A summary of the fundamental identifiers and general properties of **3,6-Dibromopyrazine-2-carboxylic acid** is presented below. These data are foundational for handling, storage, and molecular calculations.

Property	Value	Source(s)
CAS Number	957230-68-1	[1] [2]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1] [2] [3]
Molecular Weight	281.89 g/mol	[1] [2] [3]
Physical Form	Solid, typically a powder	[4]
Purity (Typical)	≥97%	[1]
Storage Conditions	Store at room temperature or refrigerated (2-8°C) under an inert atmosphere. [1] [5] For long-term stability, storage in a freezer (≤ -20°C) is recommended. [6]	

Thermophysical Properties


Melting Point

The melting point is a critical indicator of a compound's purity.[\[7\]](#) Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities lead to a depressed and broadened melting range.[\[8\]](#)[\[9\]](#) While specific, verified experimental data for **3,6-Dibromopyrazine-2-carboxylic acid** is not widely published, related brominated heterocyclic carboxylic acids melt at high temperatures (e.g., 6-Bromopyridine-2-carboxylic acid at 192-194°C).

This protocol describes the standard procedure for accurately measuring the melting point range using a modern digital melting point apparatus.[\[10\]](#)

- Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount (approx. 0.03 g) on a watch glass using the end of a clean test tube.[\[7\]](#)
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be 2-4 mm for optimal heat transfer.[\[7\]](#)

- Initial Rapid Determination: Insert the capillary into the apparatus. Heat rapidly (10-20°C/minute) to find an approximate melting point.^[7] This saves time and establishes the general range.
- Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Insert a new sample.
- Controlled Heating: Heat rapidly to within 15°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.^[7] This slow rate is crucial for ensuring thermal equilibrium.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.

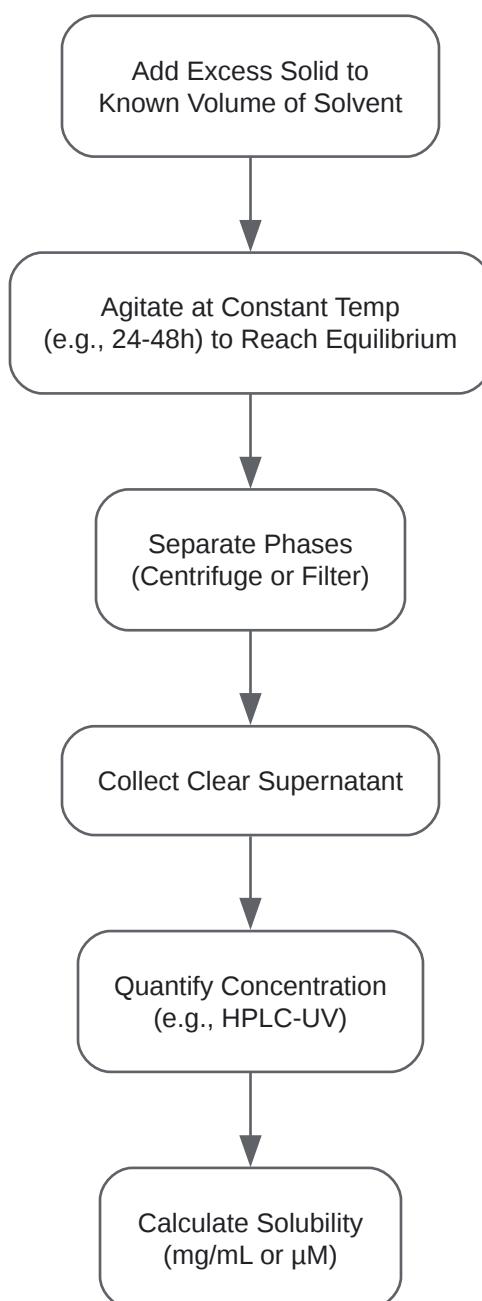
[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Boiling Point and Thermal Stability

Vendor-supplied data sheets list a predicted boiling point of 397.8 ± 42.0 °C.^[6] However, for a complex organic solid, this value is likely theoretical. It is common for such molecules to decompose at or below their boiling point under atmospheric pressure. Thermogravimetric Analysis (TGA) is the preferred method to determine thermal stability and decomposition temperature, which are more practical parameters for drug development and material science applications.

Solubility Profile


The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability. The structure of **3,6-Dibromopyrazine-2-carboxylic acid**—containing a polar carboxylic acid group and a larger, more hydrophobic dibrominated pyrazine core—suggests pH-dependent aqueous solubility and good solubility in polar organic solvents. A related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, is noted to be soluble in dimethyl sulfoxide (DMSO) and methanol.^[6]

This protocol outlines an equilibrium saturation method to determine solubility in various solvents.

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, methanol, DMSO) in a sealed vial. The excess solid ensures that saturation is achieved.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter that does not bind the compound.
- **Quantification:** Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

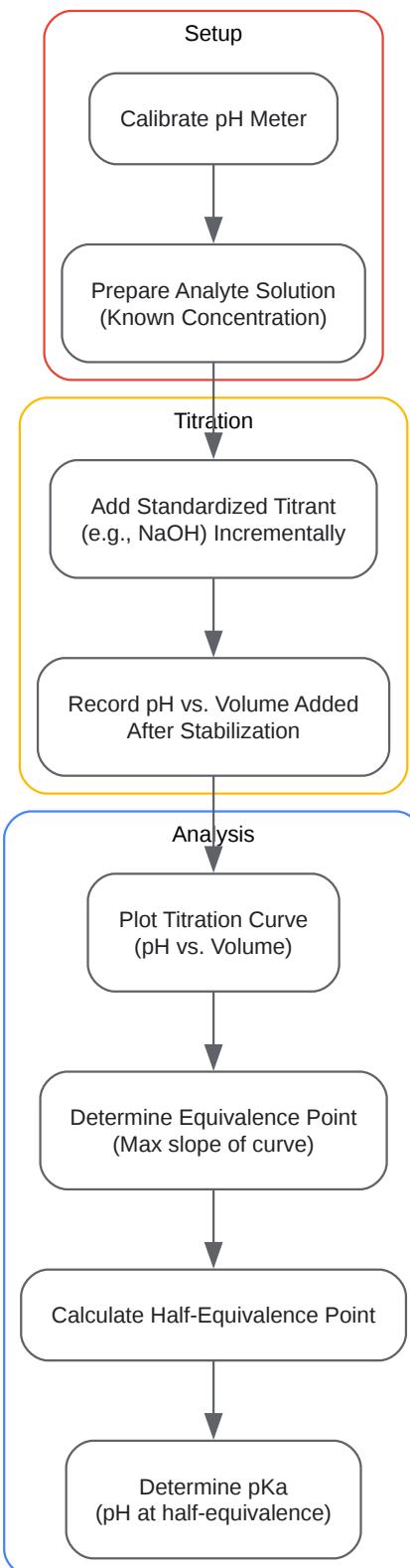
- Calculation: Calculate the solubility (e.g., in mg/mL or μ M) based on the measured concentration and the dilution factor.

For compounds with very low solubility, continuous solid-liquid extraction using a Soxhlet apparatus can be employed to isolate the soluble fraction over an extended period.[\[11\]](#)[\[12\]](#) This method is particularly effective because the solid is repeatedly washed with fresh, refluxing solvent, overcoming equilibrium limitations.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Acidity and Ionization Constant (pKa)


The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets.

A predicted pKa for **3,6-Dibromopyrazine-2-carboxylic acid** is approximately 3.26.[6] This value is lower (more acidic) than that of a typical aliphatic carboxylic acid ($\text{pKa} \approx 4-5$)[14]. This increased acidity is expected and can be attributed to the strong electron-withdrawing inductive effects of the two nitrogen atoms in the pyrazine ring and the two bromine substituents, which stabilize the carboxylate anion.

Potentiometric titration is a highly precise and standard method for determining pKa values.[15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

- **Instrument Calibration:** Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[17]
- **Sample Preparation:** Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (at least 10^{-4} M is required to detect a significant change in the titration curve).[15][17] Purge the solution with nitrogen to remove dissolved CO_2 , which can interfere with measurements.[17]
- **Titration Setup:** Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
- **Titration:** Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
- **Data Acquisition:** After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[17]
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope, often determined from the peak of the first

derivative plot ($\Delta\text{pH}/\Delta V$ vs. V). The $\text{p}K_a$ is the pH at the half-equivalence point (the midpoint of the buffer region).

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of molecular structure. While specific experimental spectra for this compound are not readily available in the literature, its key features can be reliably predicted based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of functional groups. For **3,6-Dibromopyrazine-2-carboxylic acid**, the following characteristic absorption bands are expected:

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm^{-1} .^[18] This significant broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.^[18] ^[19]
- C=O Stretch (Carbonyl): A sharp and very intense absorption peak should appear around 1700-1725 cm^{-1} .^[20] Its exact position can be influenced by conjugation and the electron-withdrawing nature of the pyrazine ring.
- C-O Stretch & O-H Bend: These vibrations typically appear in the 1210-1320 cm^{-1} and 1300-1440 cm^{-1} regions, respectively, often coupled.
- Aromatic C-H/C=N/C=C Stretches: Medium to weak absorptions are expected above 3000 cm^{-1} (for the single aromatic C-H) and in the 1400-1600 cm^{-1} region for the ring stretching vibrations.
- C-Br Stretch: Strong absorptions corresponding to the carbon-bromine bonds will be present in the fingerprint region, typically between 500-700 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

- ¹H NMR: The spectrum is expected to be simple and highly informative:
 - Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. This signal is exchangeable with D₂O.
 - Pyrazine Ring Proton (H-5): A single proton remains on the pyrazine ring at position 5. It will appear as a singlet, likely in the 8.5-9.0 ppm region. Its downfield chemical shift is due to the strong deshielding effects of the adjacent nitrogen and bromine atoms.
- ¹³C NMR: Five distinct carbon signals are anticipated:
 - Carboxyl Carbon (-COOH): A signal in the 160-170 ppm range.
 - Pyrazine Ring Carbons: Four signals corresponding to the carbons of the pyrazine ring. The two carbons bearing bromine atoms (C-3 and C-6) and the two other ring carbons (C-2 and C-5) will have distinct chemical shifts, influenced by the different substituents. These are expected in the aromatic region, roughly from 125-160 ppm.[21][22]
- Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.[22]
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds well and its residual proton peak does not obscure key regions).
- Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
- Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[22] After locking and shimming, acquire standard ¹H and proton-decoupled ¹³C spectra. A relaxation delay of 2-5 seconds is recommended for the ¹³C experiment to ensure proper quantification of quaternary carbons.[22]

Conclusion

3,6-Dibromopyrazine-2-carboxylic acid is a key synthetic intermediate with a distinct set of physical properties defined by its dibrominated heterocyclic core and its acidic carboxyl group. This guide has summarized its known identifiers and provided detailed, actionable protocols for the experimental determination of its melting point, solubility, and pKa. Furthermore, a predictive analysis of its IR and NMR spectroscopic signatures has been presented to aid in its structural confirmation and quality control. A thorough understanding and application of these methods are essential for scientists leveraging this compound in research and development, ensuring both the integrity of their starting materials and the success of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. echemi.com [echemi.com]
- 4. 3-Amino-6-bromopyrazine-2-carboxylic Acid | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 5. 3,6-DibromoPyrazine-2,5-dicarboxylic acid | 960510-32-1 [amp.chemicalbook.com]
- 6. 486424-37-7 CAS MSDS (3-Amino-6-bromopyrazine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. southalabama.edu [southalabama.edu]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 10. westlab.com [westlab.com]
- 11. Soxhlet extraction | Resource | RSC Education [edu.rsc.org]
- 12. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]

- 13. >> Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 14. chem.indiana.edu [chem.indiana.edu]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. echemi.com [echemi.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical properties of 3,6-Dibromopyrazine-2-carboxylic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1456119#physical-properties-of-3-6-dibromopyrazine-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com